2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,4-diethoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the condensation process . The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The antimicrobial activity is due to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which can affect its biological activity and chemical reactivity.
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-1,3-benzothiazole: The presence of chlorine atoms in this compound can enhance its antimicrobial activity compared to the diethoxy derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-22-14-10-9-13(16(11-14)23-4-2)12-19-21-18-20-15-7-5-6-8-17(15)24-18/h5-12H,3-4H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
VCSJOABMOQOESD-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)OCC |
Origin of Product |
United States |
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